Fmoc-his(1-me)-oh
Overview
Description
Fmoc-1-methyl-L-histidine: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is used to protect the amino group of histidine during the synthesis process, preventing unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1-methyl-L-histidine typically involves the protection of the amino group of 1-methyl-L-histidine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Fmoc-1-methyl-L-histidine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-1-methyl-L-histidine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, yielding 1-methyl-L-histidine.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in DMF or DCM.
Major Products Formed:
Deprotection: 1-methyl-L-histidine.
Coupling: Peptides containing 1-methyl-L-histidine residues.
Scientific Research Applications
Chemistry: Fmoc-1-methyl-L-histidine is widely used in the synthesis of peptides and proteins. It serves as a building block for the incorporation of 1-methylhistidine residues into peptides, which can be used to study protein structure and function .
Biology: In biological research, peptides containing 1-methylhistidine are used to investigate the role of histidine methylation in protein function and regulation. This modification can affect protein-protein interactions, enzyme activity, and signal transduction pathways .
Medicine: Fmoc-1-methyl-L-histidine is used in the development of peptide-based therapeutics. Peptides containing this compound can be designed to target specific proteins or receptors, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, Fmoc-1-methyl-L-histidine is used in the production of peptide drugs. It is also used in the development of diagnostic tools and assays .
Mechanism of Action
The mechanism of action of Fmoc-1-methyl-L-histidine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of histidine during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, yielding the desired peptide .
Comparison with Similar Compounds
- Fmoc-3-methyl-L-histidine
- Fmoc-His (Trt)-OH
- Fmoc-His (MBom)-OH
Comparison: Fmoc-1-methyl-L-histidine is unique in its ability to incorporate 1-methylhistidine residues into peptides. This modification can affect the properties of the resulting peptides, such as their stability, solubility, and biological activity. Compared to other similar compounds, Fmoc-1-methyl-L-histidine offers distinct advantages in the study of histidine methylation and its effects on protein function .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWOFHRSEVVUHM-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426689 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202920-22-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202920-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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